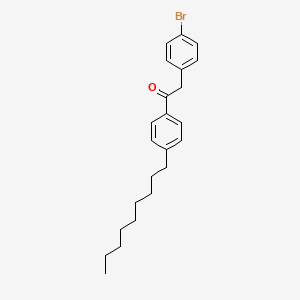
2-(4-Bromophenyl)-1-(4-nonylphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-1-(4-nonylphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-(4-nonylphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Friedel-Crafts Acylation:
Industrial Production Methods
Industrial production of such compounds typically involves large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency and yield. The choice of solvents, catalysts, and purification methods are tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1-(4-nonylphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The carbonyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium iodide (NaI) in acetone, palladium-catalyzed coupling reactions
Major Products
Oxidation: 4-Bromobenzoic acid, 4-Nonylbenzoic acid
Reduction: 2-(4-Bromophenyl)-1-(4-nonylphenyl)ethanol
Substitution: 2-(4-Iodophenyl)-1-(4-nonylphenyl)ethan-1-one
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of aromatic ketones on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1-(4-nonylphenyl)ethan-1-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting various biochemical pathways. The presence of the bromine atom and the nonyl group could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-1-phenylethan-1-one
- 2-(4-Chlorophenyl)-1-(4-nonylphenyl)ethan-1-one
- 2-(4-Bromophenyl)-1-(4-methylphenyl)ethan-1-one
Uniqueness
2-(4-Bromophenyl)-1-(4-nonylphenyl)ethan-1-one is unique due to the presence of both a bromine atom and a nonyl group, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups may offer distinct properties compared to other similar compounds.
Properties
CAS No. |
62856-27-3 |
|---|---|
Molecular Formula |
C23H29BrO |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1-(4-nonylphenyl)ethanone |
InChI |
InChI=1S/C23H29BrO/c1-2-3-4-5-6-7-8-9-19-10-14-21(15-11-19)23(25)18-20-12-16-22(24)17-13-20/h10-17H,2-9,18H2,1H3 |
InChI Key |
LJMGEELZJLURSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















